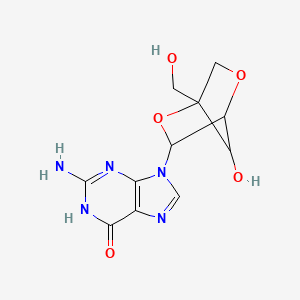
1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, resulting in a locked nucleic acid configuration. This structural modification enhances the stability and binding affinity of the nucleoside, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, formation of the methylene bridge, and subsequent coupling with guanine. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to selectively protect hydroxyl functionalities. The formation of the methylene bridge is achieved through cyclization reactions, often mediated by strong bases or acids.
Industrial Production Methods
Industrial production of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process may also incorporate continuous flow chemistry techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, often facilitated by strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nucleoside, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanine derivatives.
Applications De Recherche Scientifique
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions, gene expression, and molecular recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the nucleic acid strands. The methylene bridge locks the ribofuranosyl moiety in a specific conformation, reducing the flexibility of the nucleoside and increasing its resistance to enzymatic degradation. This results in improved hybridization properties and increased specificity in molecular recognition processes. The compound targets nucleic acid sequences and pathways involved in gene expression and regulation.
Comparaison Avec Des Composés Similaires
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is unique compared to other nucleoside analogs due to its locked nucleic acid configuration. Similar compounds include:
2’-O-Methylguanosine: Lacks the methylene bridge, resulting in lower stability and binding affinity.
2’-Fluoro-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position, offering different stability and binding properties.
Locked Nucleic Acid (LNA) Guanosine: Similar in structure but may have different modifications at other positions.
The uniqueness of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine lies in its enhanced stability and binding affinity, making it a valuable tool in various scientific and medical applications.
Propriétés
Formule moléculaire |
C11H13N5O5 |
|---|---|
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19) |
Clé InChI |
OZVMOEUWPMYRQU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


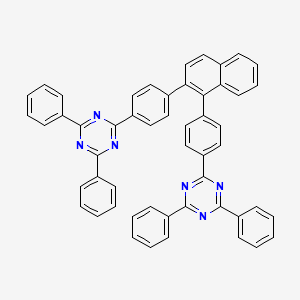
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
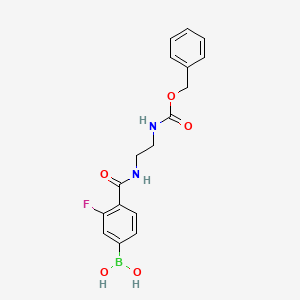
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
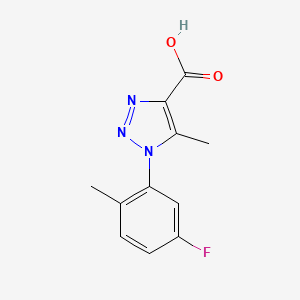
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
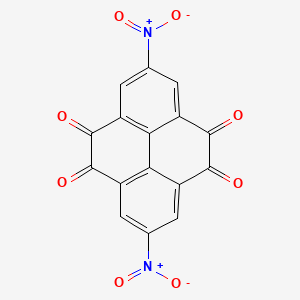
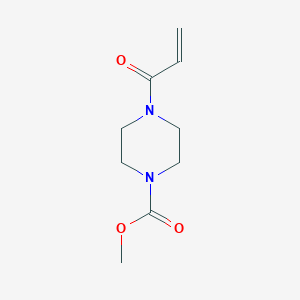
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
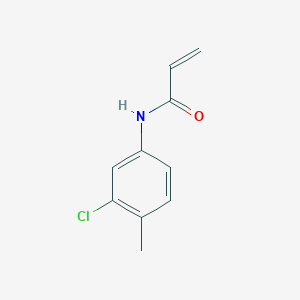
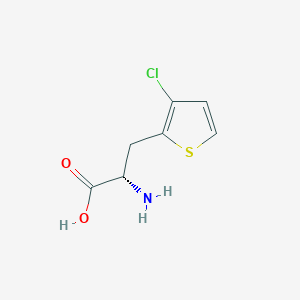
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
